molecular formula C8H14O3 B079437 2-Hydroxybutyl methacrylate CAS No. 13159-51-8

2-Hydroxybutyl methacrylate

Cat. No. B079437
CAS RN: 13159-51-8
M. Wt: 158.19 g/mol
InChI Key: IEVADDDOVGMCSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methacrylate derivatives, including 2-HBMA, typically involves the reaction of methacrylic acid with alcohols or hydroxy compounds under dehydration conditions or using esterification agents. For example, Podko, Bartnicki, and Gawdzik (2012) discuss the synthesis of hydrogel derivatives of 2-hydroxyethyl methacrylate (a compound closely related to 2-HBMA), highlighting the versatility of methacrylate monomers in polymer synthesis and the importance of crosslinking in determining the material's properties (Podko, Bartnicki, & Gawdzik, 2012).

Scientific Research Applications

  • Polymer Technology : 2-Hydroxybutyl methacrylate is used in the creation of interpenetrating polymer network (IPN) hydrogels. These hydrogels exhibit pH-dependent swelling behavior, which is useful in various applications .

  • Medical Field : 2-Hydroxybutyl methacrylate has been used in the creation of hydrogels for medical applications. These hydrogels are biocompatible and cytocompatible, making them suitable for various biomedical applications .

  • Pharmaceutical Field : 2-Hydroxybutyl methacrylate has been used in the creation of hydrogels for drug delivery systems. These hydrogels can be designed to release their content at a controlled rate, which can help prevent systemic toxicity and enhance the effectiveness of the drug .

  • Water Treatment : The hydrogels made from 2-Hydroxybutyl methacrylate have been found quite effective in the separation of cationic dyes and heavy metal ions (copper and iron) from their corresponding aqueous solutions .

  • Contact Lens Material : 2-Hydroxybutyl methacrylate has been used in a three-phase in-vitro system for studying Pseudomonas aeruginosa adhesion and biofilm formation upon hydrogel contact lenses .

  • Chemical Industry : 2-Hydroxybutyl methacrylate is used in the chemical industry for the production of polymers and resins .

  • Adhesives and Sealants : Due to its unique properties, 2-Hydroxybutyl methacrylate is used in the formulation of adhesives and sealants .

  • Coatings : 2-Hydroxybutyl methacrylate is used in the production of coatings, providing them with desirable properties such as durability, flexibility, and good adhesion .

  • Textile Industry : 2-Hydroxybutyl methacrylate is used in the textile industry for the production of hydrogels, which are used in various applications such as moisture management and controlled release of fragrances .

  • Water Treatment : The hydrogels made from 2-Hydroxybutyl methacrylate have been found quite effective in the separation of cationic dyes and heavy metal ions (copper and iron) from their corresponding aqueous solutions .

  • Contact Lens Material : 2-Hydroxybutyl methacrylate has been used in a three-phase in-vitro system for studying Pseudomonas aeruginosa adhesion and biofilm formation upon hydrogel contact lenses .

  • Chemical Industry : 2-Hydroxybutyl methacrylate is used in the chemical industry for the production of polymers and resins .

  • Adhesives and Sealants : Due to its unique properties, 2-Hydroxybutyl methacrylate is used in the formulation of adhesives and sealants .

  • Coatings : 2-Hydroxybutyl methacrylate is used in the production of coatings, providing them with desirable properties such as durability, flexibility, and good adhesion .

  • Textile Industry : 2-Hydroxybutyl methacrylate is used in the textile industry for the production of hydrogels, which are used in various applications such as moisture management and controlled release of fragrances .

Safety And Hazards

2-Hydroxybutyl methacrylate can be harmful if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction . It is advised to avoid breathing mist or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-hydroxybutyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVADDDOVGMCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402190
Record name 2-HYDROXYBUTYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybutyl methacrylate

CAS RN

13159-51-8
Record name 2-Hydroxybutyl methacrylate
Source CAS Common Chemistry
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Record name 2-Hydroxybutyl methacrylate
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Record name 2-HYDROXYBUTYL METHACRYLATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxybutyl ester
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Record name 2-HYDROXYBUTYL METHACRYLATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3WK54I49F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A blend of 72 grams 1,2-epoxybutane (Aldrich), 0.85 g 4-methoxyphenol (Aldrich), and 6.5 g potassium hydroxide was stirred in a 500 ml round bottomed flask equipped with an addition funnel and thermocouple thermometer. 172 g methacrylic acid was added via the addition funnel, and the blend was slowly to 75° C., and stirred overnight under an air, then increased to 88° C. for 4 hours. The mixture was cooled, and 700 ml of 2.0 N NaOH was added to the mixture in a separatory funnel. The upper layer was washed with borate buffered saline three times. Ethyl ether (200 ml) was added to the combined saline washes to extract any product. The combined organic layers were dried over NaSO4. The NaSO4 was filtered out and the product was distilled (90-98° C./˜4 mm Hg). 17.5 g product was collected, to which was added 4 mg 4-methoxyphenol. 1H NMR: 6.1 ppm (1H, m), 5.5 (1H, m), 4.8 (0.25H m), 4.2 (0.64H, dd, 8.1 and 11.7 Hz), 4.0 (0.64 Hz, dd, 6.9 and 11.4 Hz), 3.6-3.8 1.26H, m), 2.3 (OH, br s), 1.9 (3 H, m), 1.4-1.7 (2 H, m), 0.9 (3H, m); consistent with a blend of 2-hydroxy-1-propylmethacrylate and 1-hydroxy-2-propylmethacrylate.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
SJ Hunter, JR Lovett, OO Mykhaylyk, ER Jones… - Polymer …, 2021 - pubs.rsc.org
… Hydroxybutyl methacryate (HBMA; 94% purity; comprising a 1 [thin space (1/6-em)] : [thin space (1/6-em)] 1 mixture of 4-hydroxybutyl methacrylate and 2-hydroxybutyl methacrylate) and …
Number of citations: 20 pubs.rsc.org
AA Cockram, TJ Neal, MJ Derry, OO Mykhaylyk… - …, 2017 - ACS Publications
… Herein we utilize 2-hydroxybutyl methacrylate (HBMA) as a monomer of intermediate aqueous solubility (∼20 g dm –3 at 70 C) that has been previously reported to undergo RAFT …
Number of citations: 77 pubs.acs.org
F Zhang, G Pei, B Huang, J Xu, L Zhang - Journal of Materials …, 2023 - pubs.rsc.org
… Herein, we synthesized poly(3-(isobutyloxy)-2-oxopropyl benzoate)-b-poly(2-hydroxybutyl methacrylate)-co-poly((ethylene glycol)methylether methacrylate) [PBOOPMA-b-P(HBMA-co-…
Number of citations: 3 pubs.rsc.org
O Lepine, M Birot, H Deleuze - Polymer, 2005 - Elsevier
… cis and trans), dibutyltin dilaurate (DBTDL, 95%), potassium persulphate (99%+, ACS Reagent), hydroxybutyl methacrylate (HBM, 94%, mixture of isomers 2-hydroxybutyl methacrylate …
Number of citations: 35 www.sciencedirect.com
A Cockram - 2018 - etheses.whiterose.ac.uk
… range of water solubililties; benzyl methacrylate (BzMA), 2,2,2-trifluoroethyl methacrylate (TFEMA), n-butyl methacrylate (BMA), methyl methacrylate (MMA), 2-hydroxybutyl methacrylate …
Number of citations: 1 etheses.whiterose.ac.uk
RE Kerby, LA Knobloch, S Schricker, B Gregg - Dental Materials, 2009 - Elsevier
… The UTB and UXB monomers were the reaction product of 2-hydroxybutyl methacrylate and 2,4,4-trimethylhexamethylene diisocyanate and m-tetramethylxylene diisocyanate, …
Number of citations: 151 www.sciencedirect.com
HJ Kim - 2023 - unsworks.unsw.edu.au
Developing strong and lightweight polymer composites is a high priority in industry. Carbon black and glass fibers are typically incorporated as fillers to enhance the mechanical …
Number of citations: 2 unsworks.unsw.edu.au
X Dai, L Yu, Y Zhang, L Zhang, J Tan - Macromolecules, 2019 - ACS Publications
… Cockram and co-workers (51) reported the synthesis of “monkey nut” nanoparticles by the RAFT-mediated emulsion polymerization of 2-hydroxybutyl methacrylate. More importantly, …
Number of citations: 69 pubs.acs.org
SY Khor, NP Truong, JF Quinn, MR Whittaker… - ACS Macro …, 2017 - ACS Publications
… (34) In addition, the use of water-immiscible 2-hydroxybutyl methacrylate for the core-forming block allowed access to an unusual “monkey nut” morphology. (35) These works reveal …
Number of citations: 96 pubs.acs.org
WN SJ - 2017
Number of citations: 0

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